molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No.: B186346
CAS No.: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Description

9-(p-Tolyl)carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds containing nitrogen. The structure of this compound consists of a carbazole core with a p-tolyl group attached at the nitrogen atom. This compound is known for its photophysical properties, making it valuable in various applications, particularly in organic electronics and optoelectronics .

Mechanism of Action

Target of Action

Carbazole derivatives have been known to influence various molecular signaling pathways .

Mode of Action

Carbazole derivatives have been reported to interact with their targets and induce changes in cellular processes .

Biochemical Pathways

Carbazole derivatives, such as 9-(p-Tolyl)carbazole, have been reported to influence various biochemical pathways. For instance, some carbazole derivatives have shown anticancer activity by reactivating the P53 molecular signaling pathway. Similarly, other derivatives have demonstrated antifungal activity by acting on the RAS-MAPK pathway .

Result of Action

Carbazole derivatives have been associated with various pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electronic environment can affect the radiative efficiency of carbazole-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyl)carbazole typically involves the reaction of carbazole with p-tolyl halides under basic conditions. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with p-tolyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions: 9-(p-Tolyl)carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-9,9-dioxide using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9-(p-Tolyl)carbazole is used as a building block in the synthesis of various organic compounds. It serves as a donor unit in donor-acceptor systems, which are essential in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in medicinal chemistry. They exhibit various biological activities, such as anticancer, antifungal, and anti-inflammatory properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of high-performance materials. Its photophysical properties make it suitable for use in optoelectronic devices, including OLEDs and photovoltaic cells .

Comparison with Similar Compounds

  • 9-Phenylcarbazole
  • 9-(4-Methylphenyl)carbazole
  • 9-(4-Methoxyphenyl)carbazole

Comparison: 9-(p-Tolyl)carbazole is unique due to the presence of the p-tolyl group, which influences its electronic properties and reactivity. Compared to 9-phenylcarbazole, the methyl group in this compound provides additional steric hindrance, affecting its photophysical properties. The presence of different substituents in similar compounds can lead to variations in their electronic and optical characteristics, making each compound suitable for specific applications .

Properties

IUPAC Name

9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXBXKVMMIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578409
Record name 9-(4-Methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-73-4
Record name 9-(4-Methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(p-Tolyl)carbazole
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Synthesis routes and methods I

Procedure details

Allylpalladium(II) chloride dimer ([PdCl(π-allyl)]2) (5.8 mg, 0.025 mol %) and di-tert-butyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine (cBRIDP) (22.2 mg, 0.1 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 1.6 equivalents), and the mixture was stirred at room temperature for 1 minute to prepare a THF solution of an equivalent mixture of PdCl(π-allyl)(cbridp) and cBRIDP (a catalyst solution) as a pale yellow liquid. Separately, a 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 1.03 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of methylmagnesium chloride (MeMgCl) (3.22 mol/L, 20.0 mL, 64.4 mmol, 1.02 equivalents) (containing THF in an amount of 17.3 mL (15.4 g, 213.6 mmol, 3.4 equivalents)) dropwise via the dropping funnel over 10 minutes at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 4-chlorotoluene (7.5 mL, 63.1 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 1 hour under reflux. GC analysis at this point to check progress of the reaction reveals that 4-chlorotoluene (GC retention time: 2.8 minutes) has been completely consumed. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g, 31.8 mmol, 0.5 equivalents). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene=2/1) to afford 16.0 g of N-(4-methylphenyl)carbazole as a white powder.
Quantity
5.8 mg
Type
catalyst
Reaction Step One
Quantity
22.2 mg
Type
catalyst
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Quantity
1.7 g
Type
reactant
Reaction Step Three
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25 mL
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20 mL
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[Compound]
Name
PdCl(π-allyl)(cbridp)
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0 (± 1) mol
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0 (± 1) mol
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8.2 mL
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Teflon
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0 (± 1) mol
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reactant
Reaction Step Eight
Quantity
10.9 g
Type
reactant
Reaction Step Nine
[Compound]
Name
xylenes
Quantity
66 mL
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reactant
Reaction Step Nine
Quantity
7.5 mL
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reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
8.2 mL
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reactant
Reaction Step Eleven
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0 (± 1) mol
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reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

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[Cu]
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Synthesis routes and methods III

Procedure details

10.0 g (59.8 mmol) of carbazole, 17.0 g (78.0 mmol) of 4-iodotoluene, 11.0 g (79.6 mmol) of potassium carbonate and 760 mg (12.0 mmol) of copper powder were allowed to react in 200 ml of diisopropylbenzene at 210° C. for 30 hours. The mixture was cooled to 80°-90° C., and filtered on sellaite. The filtrate was concentrated, and the residue was recrystallized from isopropanol to obtain 11.8 g of 9-p-tolylcarbazole.
Quantity
10 g
Type
reactant
Reaction Step One
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17 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
760 mg
Type
catalyst
Reaction Step Five
Yield
76.7%

Synthesis routes and methods IV

Procedure details

32.0 g (191 mmol) of carbazole, 50.0 g (229 mmol) of 4-iodotoluene, 2.02 g (31.9 mmol) of copper powder, 16.8 g (53.7 mmol) of 18-crown-6-ether and 29.0 g (210 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 300 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 113 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of methanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 31.0 g of a white crystal.
Quantity
32 g
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reactant
Reaction Step One
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50 g
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reactant
Reaction Step One
Quantity
16.8 g
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reactant
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29 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.02 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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